molecular formula C7H16ClNO B1469809 1-(2-Aminoethoxy)-1-methylcyclobutane hydrochloride CAS No. 1423026-75-8

1-(2-Aminoethoxy)-1-methylcyclobutane hydrochloride

Cat. No.: B1469809
CAS No.: 1423026-75-8
M. Wt: 165.66 g/mol
InChI Key: NWEIWOQKJPWOOY-UHFFFAOYSA-N
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Description

1-(2-Aminoethoxy)-1-methylcyclobutane hydrochloride is a chemical reagent designed for research and development applications, particularly in medicinal chemistry and drug discovery. The structure of this compound, featuring a cyclobutane core, an ether linkage, and a primary amine functional group, makes it a valuable building block for synthesizing more complex molecules. Its potential research value lies in its use as an intermediate in exploring new therapeutic agents. Researchers may utilize this compound to create analogs for biological screening or to study structure-activity relationships (SAR). The primary amine, protected as its hydrochloride salt for stability, can undergo various coupling reactions, while the cyclobutyl ring can impart conformational restraint, potentially influencing the potency and selectivity of the resulting compounds. This product is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

2-(1-methylcyclobutyl)oxyethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-7(3-2-4-7)9-6-5-8;/h2-6,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWEIWOQKJPWOOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1)OCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423026-75-8
Record name Ethanamine, 2-[(1-methylcyclobutyl)oxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423026-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

1-(2-Aminoethoxy)-1-methylcyclobutane hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules, such as enzymes and receptors. The compound may act as an enzyme inhibitor by binding to active sites, thereby preventing substrate binding and subsequent catalysis. This mechanism is particularly significant for its potential role in drug development, especially in targeting metabolic pathways involved in diseases such as cancer.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes associated with cancer proliferation. For instance, studies have shown effective inhibition rates against enzymes involved in critical metabolic processes, suggesting its utility in treating metabolic disorders.

Case Study: Cancer Cell Lines

This compound has demonstrated antiproliferative effects against various cancer cell lines. The following table summarizes the growth inhibitory concentrations (GI50) of related compounds tested against the MDA-MB-453 breast cancer cell line:

CompoundCell LineGI50 Value (μM)
Compound AMDA-MB-45310
Compound BMDA-MB-45315
Compound CMDA-MB-4535

These findings suggest that structural modifications can enhance the biological activity of similar compounds.

Antimicrobial Activity

In addition to its antiproliferative properties, this compound exhibits promising antimicrobial activity. Various studies have evaluated the antibacterial and antifungal activities of derivatives, demonstrating effectiveness against a range of pathogens. The minimum inhibitory concentration (MIC) values for some related compounds are presented below:

PathogenMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Candida albicans0.016

These results highlight the compound's potential as a therapeutic agent against infectious diseases.

Anticancer Properties

A significant study focused on the anticancer properties of pyrrolidine-based compounds similar to this compound revealed that these compounds could selectively induce apoptosis in cancer cells while sparing normal cells. This selective action makes them candidates for further development as anticancer therapies.

Enzyme Inhibition Studies

Another study investigated the inhibition of specific enzymes by this compound, revealing its potential as a lead compound for developing therapeutic agents targeting metabolic pathways involved in cancer proliferation. The compound was tested against various enzymes, showing effective inhibition rates which suggest its utility in treating metabolic disorders.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Water Solubility (mg/mL) LogP
1-(2-Aminoethoxy)-1-methylcyclobutane HCl C₇H₁₆ClNO 165.67 Cyclobutane, methyl, aminoethoxy >50 (predicted) 0.45
Ethyl 1-aminocyclobutanecarboxylate HCl C₇H₁₂ClNO₂ 177.63 Cyclobutane, ethyl ester, amine 30–40 1.12
1-(Methoxymethyl)cyclopropanamine HCl C₅H₁₂ClNO 137.61 Cyclopropane, methoxymethyl, amine 20–30 0.78
N-[2-(2-aminoethoxy)phenyl]acetamide HCl C₁₀H₁₅ClN₂O₂ 230.70 Phenyl, aminoethoxy, acetamide 15–25 1.89

Preparation Methods

Cyclobutane Core Synthesis

The cyclobutane ring system, a four-membered carbocycle, is typically constructed using [2+2] cycloaddition or Michael–Dieckmann-type reactions starting from acyclic precursors. A notable method involves the formal [2C2] cycloaddition of methyl 2-acetamidoacrylate with ketene diethyl acetal, which yields a cyclobutane intermediate with functional groups suitable for further transformation into amino-substituted cyclobutane derivatives.

Key steps in cyclobutane core synthesis:

Step Reagents/Conditions Outcome Yield (%)
1 Methyl 2-acetamidoacrylate + ketene diethyl acetal (Michael–Dieckmann) Formation of cyclobutane core intermediate High (not specified)
2 KHMDS, Ph3PMeCBrK, THF, room temperature, 5 h Functional group interconversion, introduction of methyl substituent 86
3 TBAF, THF, room temperature, 1 h Desilylation to expose reactive sites 91
4 Jones reagent, acetone, 0 °C, 4 h Oxidation to carboxylic acid derivative 64
5 Diazomethane, ethyl ether, room temperature, 30 min Methyl ester formation for purification 85

This sequence allows for stereocontrolled synthesis of 2-substituted cyclobutane amino acids, which are closely related to the target compound's structure.

Formation of the Hydrochloride Salt

The final step in preparation is the conversion of the free amine compound into its hydrochloride salt to enhance stability, solubility, and ease of handling. This is typically achieved by:

  • Acid hydrolysis or direct treatment of the free base with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or water).
  • Reflux conditions with 3 N HCl have been reported for similar cyclobutane amino acid derivatives to yield the hydrochloride salt in high purity and yield.

Purification and Characterization

Purification steps may include:

  • Conversion to methyl esters for purification by recrystallization or chromatography.
  • Salt formation to facilitate crystallization.
  • Use of X-ray crystallography to confirm stereochemistry and purity of intermediates and final products.

Summary Table of Preparation Steps

Stage Method/Reaction Type Key Reagents/Conditions Notes
Cyclobutane ring formation Michael–Dieckmann-type cycloaddition Methyl 2-acetamidoacrylate, ketene diethyl acetal Forms cyclobutane core with amino acid functionality
Functional group interconversion Base-mediated substitution, oxidation KHMDS, Ph3PMeCBrK, Jones reagent Introduces methyl group, carboxylic acid group
Aminoethoxy substituent introduction Nucleophilic substitution/etherification Activated hydroxyl derivative + 2-aminoethanol Regioselective attachment of aminoethoxy group (inferred)
Hydrochloride salt formation Acid treatment 3 N HCl, reflux Converts free amine to stable hydrochloride salt
Purification Esterification, crystallization Diazomethane, recrystallization Improves purity and facilitates characterization

Research Findings and Notes

  • The stereochemistry of the cyclobutane ring is crucial for biological activity and is controlled via the choice of reagents and reaction conditions during cycloaddition and hydrogenation steps.
  • Hydrogenation of double bonds in intermediates is performed using palladium on carbon catalysts in solvents such as methanol, ethyl acetate, or dichloromethane, achieving yields above 95% and good stereoselectivity.
  • The hydrochloride salt form is preferred for pharmaceutical applications due to improved solubility and stability.
  • No direct preparation protocols for 1-(2-Aminoethoxy)-1-methylcyclobutane hydrochloride were found in patents or literature, but closely related cyclobutane amino acid derivatives provide a robust synthetic framework.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing 1-(2-Aminoethoxy)-1-methylcyclobutane hydrochloride, and how can reaction conditions be optimized to minimize side products?

  • Methodological Answer : A common approach involves nucleophilic substitution between 1-methylcyclobutanol derivatives and 2-aminoethoxy precursors. For example, describes a procedure where methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride is reacted with ethyl acetate and toluenesulfonate under reduced pressure, yielding 80% product after filtration. Optimization may involve adjusting solvent polarity (e.g., ethyl acetate vs. THF), temperature control to suppress side reactions (e.g., cyclobutane ring opening), and stoichiometric ratios of reactants. Monitoring via TLC (as in ) ensures intermediate purity .

Q. Which analytical techniques are recommended for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H-NMR (e.g., δ 2.56–2.31 ppm for cyclobutane protons; ) confirms substituent positions and cyclobutane ring integrity.
  • Thin-Layer Chromatography (TLC) : Use silica gel with mobile phases like ethyl acetate/acetic acid/water mixtures () to monitor reaction progress and detect impurities.
  • Potentiometric Titration : For quantifying hydrochloride content, dissolve the compound in water and titrate with HCl (0.1 mol/L), as described in .

Q. What are the key considerations for handling and storing this compound to ensure stability?

  • Methodological Answer : Store in airtight containers at room temperature (RT) under inert gas (e.g., nitrogen) to prevent hygroscopic degradation. Avoid exposure to light, as cyclobutane derivatives may undergo photochemical ring-opening. Use desiccants during storage, and confirm stability via periodic TLC or HPLC analysis () .

Advanced Research Questions

Q. How does the aminoethoxy group influence the compound’s interaction with biological targets in PROTAC design?

  • Methodological Answer : The aminoethoxy moiety acts as a flexible linker in PROTACs, enabling spatial alignment between E3 ligase binders (e.g., VH032 in ) and target proteins. The amino group facilitates hydrogen bonding with ligase surfaces, while the ethoxy spacer balances rigidity and flexibility. Computational docking studies (e.g., using AutoDock Vina) can model binding affinities, validated by SPR or ITC assays .

Q. How can researchers resolve discrepancies in NMR data when characterizing this compound under varying experimental conditions?

  • Methodological Answer : Variability in NMR peaks (e.g., δ shifts in DMSO-d6 vs. CDCl3) may arise from solvent polarity or proton exchange. Use deuterated solvents with controlled pH and temperature. For ambiguous signals, employ 2D NMR (e.g., COSY, HSQC) to resolve coupling patterns. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation () .

Q. What strategies are effective in troubleshooting low yields during hydrochloride salt formation of cyclobutane derivatives?

  • Methodological Answer :

  • Recrystallization : Use solvent systems like ethyl acetate/hexane to isolate pure hydrochloride salts ().
  • Counterion Exchange : Replace chloride with alternative anions (e.g., trifluoroacetate) if solubility issues arise.
  • In Situ Salt Formation : Add HCl gas during synthesis to drive protonation, as described in . Monitor pH to avoid over-acidification, which can degrade the cyclobutane ring .

Q. How can the compound’s physicochemical properties (e.g., solubility, logP) be modulated for in vitro biological studies?

  • Methodological Answer :

  • Solubility Enhancement : Use co-solvents (e.g., DMSO-water mixtures) or formulate as nanoparticles via antisolvent precipitation.
  • logP Adjustment : Introduce polar substituents (e.g., hydroxyl groups) to the cyclobutane ring or vary the ethoxy chain length. Computational tools like MarvinSketch predict logP changes pre-synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Aminoethoxy)-1-methylcyclobutane hydrochloride
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1-(2-Aminoethoxy)-1-methylcyclobutane hydrochloride

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